5-methyl-L-tryptophan

Descripción general

Descripción

Synthesis Analysis

5-methyl-L-tryptophan is synthesized as an artificial amino acid and has been utilized in studies for tracing and understanding serotonin (5-HT) synthesis in the brain. The synthesis involves the measurement of the unidirectional uptake of α-methyl-l-tryptophan (α-MTrp) and its conversion to serotonin, based on the trapping of labeled α-MTrp in brain tissue. This approach has been validated for determining brain 5-HT synthesis rates under various conditions, including drug influence and neuropsychiatric disorders (Diksic & Young, 2001).

Aplicaciones Científicas De Investigación

Microbial Fermentation

- Scientific Field: Synthetic Biology

- Application Summary: 5-methyl-L-tryptophan is used in the microbial fermentation process for the production of L-tryptophan . L-tryptophan and its derivatives are widely used in the chemical, pharmaceutical, food, and feed industries .

- Methods of Application: The mechanism of L-tryptophan biosynthesis in Escherichia coli, a widely used producer of L-tryptophan, is well understood . Microbial fermentation is often favored over chemical synthesis and enzymatic conversion processes because it allows for the environmentally benign synthesis of L-tryptophan from inexpensive and renewable carbon sources .

- Results/Outcomes: Although the production of L-tryptophan has significantly grown in recent years due to the ongoing development of superior genome sequencing and synthetic biology technologies, methods for maximizing L-tryptophan yield still need to be refined .

Food Analysis

- Scientific Field: Food Science

- Application Summary: 5-methyl-L-tryptophan is used as an internal standard in the rapid determination of total tryptophan in yoghurt by ultra high performance liquid chromatography with fluorescence detection .

- Methods of Application: A linear gradient elution of acetonitrile in water allowed tryptophan analysis in 8.0 min . The limit of detection and limit of quantification of the method were 0.011 ng/µL and 0.029 ng/µL, respectively .

- Results/Outcomes: The analytical method was successfully applied to commercial yoghurts from different animal species, and the tryptophan values ranged between 35.19 and 121.97 mg/100 g .

Genetic Research

- Scientific Field: Genetics

- Application Summary: 5-Methyl-DL-tryptophan may be used to select genetic mutants of PS strain of Methanococcus voltae (archaebacteria) .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results/Outcomes: The specific results or outcomes are not detailed in the source .

Biosynthesis of L-Tryptophan

- Scientific Field: Synthetic Biology

- Application Summary: 5-methyl-L-tryptophan is used in the biosynthesis of L-tryptophan in Saccharomyces cerevisiae and Escherichia coli . The synthetic pathways and engineering strategies of L-tryptophan in these organisms have been reviewed and compared .

- Methods of Application: The mechanism of L-tryptophan biosynthesis in these organisms is well understood . After fermentation in a 5 L bioreactor for 40 h, the high-yield strain TRP9 achieved an L-Trp yield of 36.08 g/L by improving the expression of the L-Trp operon and optimizing the essential genes serA and prs for the synthesis of serine and PRPP in the chorismate to L-Trp module .

- Results/Outcomes: The production of L-Trp has significantly grown in recent years due to the ongoing development of superior genome sequencing and synthetic biology technologies .

Industrial Biomanufacturing of Tryptophan Derivatives

- Scientific Field: Microbiotechnology

- Application Summary: 5-methyl-L-tryptophan is used in the industrial biomanufacturing of tryptophan derivatives . These derivatives are various aromatic compounds produced in the tryptophan metabolic pathway, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein .

- Methods of Application: The biosynthesis method is to combine metabolic engineering with synthetic biology and system biology, and use the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum and other related microorganisms to reconstruct the artificial biosynthesis pathway, and then produce various tryptophan derivatives . In 5 l fermentation broth containing tryptophan medium, recombinant E. coli DH5α cells containing FMO gene were fermented in batches to produce 5.0 mg/L indirubin .

- Results/Outcomes: The specific results or outcomes are not detailed in the source .

Biosynthesis of Essential Cofactors

- Scientific Field: Biochemistry

- Application Summary: 5-Methyl-L-tryptophan functions as an intermediate in the biosynthesis of the amino acid tryptophan, and it acts as a precursor to essential cofactors like nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results/Outcomes: The specific results or outcomes are not detailed in the source .

Biosynthesis of L-Tryptophan

- Scientific Field: Synthetic Biology

- Application Summary: 5-methyl-L-tryptophan is used in the biosynthesis of L-tryptophan in Saccharomyces cerevisiae and Escherichia coli . The synthetic pathways and engineering strategies of L-tryptophan in these organisms have been reviewed and compared .

- Methods of Application: The mechanism of L-tryptophan biosynthesis in these organisms is well understood . After fermentation in a 5 L bioreactor for 40 h, the high-yield strain TRP9 achieved an L-Trp yield of 36.08 g/L by improving the expression of the L-Trp operon and optimizing the essential genes serA and prs for the synthesis of serine and PRPP in the chorismate to L-Trp module .

- Results/Outcomes: The production of L-Trp has significantly grown in recent years due to the ongoing development of superior genome sequencing and synthetic biology technologies .

Industrial Biomanufacturing of Tryptophan Derivatives

- Scientific Field: Microbiotechnology

- Application Summary: 5-methyl-L-tryptophan is used in the industrial biomanufacturing of tryptophan derivatives . These derivatives are various aromatic compounds produced in the tryptophan metabolic pathway, such as 5-hydroxytryptophan, 5-hydroxytryptamine, melatonin, 7-chloro-tryptophan, 7-bromo-tryptophan, indigo, indirubin, indole-3-acetic acid, violamycin, and dexoyviolacein .

- Methods of Application: The biosynthesis method is to combine metabolic engineering with synthetic biology and system biology, and use the tryptophan biosynthesis pathway of Escherichia coli, Corynebacterium glutamicum and other related microorganisms to reconstruct the artificial biosynthesis pathway, and then produce various tryptophan derivatives . In 5 l fermentation broth containing tryptophan medium, recombinant E. coli DH5α cells containing FMO gene were fermented in batches to produce 5.0 mg/L indirubin .

- Results/Outcomes: The specific results or outcomes are not detailed in the source .

Biosynthesis of Essential Cofactors

- Scientific Field: Biochemistry

- Application Summary: 5-Methyl-L-tryptophan functions as an intermediate in the biosynthesis of the amino acid tryptophan, and it acts as a precursor to essential cofactors like nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results/Outcomes: The specific results or outcomes are not detailed in the source .

Safety And Hazards

Direcciones Futuras

Tryptophan metabolism, which includes 5-methyl-L-tryptophan, is involved in the regulation of immunity, neuronal function, and intestinal homeostasis . Imbalances in tryptophan metabolism in disorders ranging from cancer to neurodegenerative disease have stimulated interest in therapeutically targeting the kynurenine pathway . This highlights the vast opportunities and challenges for drug development in multiple diseases .

Propiedades

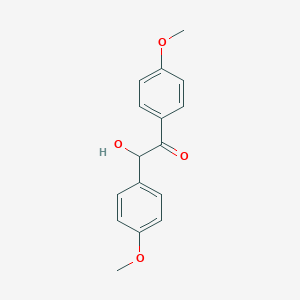

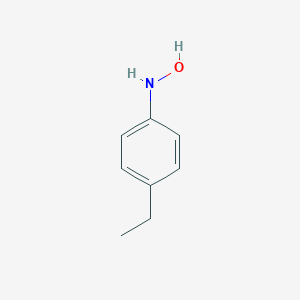

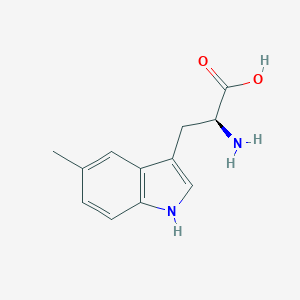

IUPAC Name |

(2S)-2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNCSWANZMJLPM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934889 | |

| Record name | 5-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-L-tryptophan | |

CAS RN |

154-06-3 | |

| Record name | L-5-Methyltryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tryptophan, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.